molecular formula C21H41N5O12 B1254685 Butirosin B CAS No. 34291-03-7

Butirosin B

Cat. No. B1254685
CAS RN: 34291-03-7
M. Wt: 555.6 g/mol
InChI Key: XEQLFNPSYWZPOW-HBYCGHPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butirosin B is a butirosin that consists of neamine in which is substituted at position 2 by a beta-D-ribofuranosyl and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group. It has a role as an antimicrobial agent. It derives from a neamine. It is a conjugate base of a butirosin B(4+).
A water-soluble aminoglycosidic antibiotic complex isolated from fermentation filtrates of Bacillus circulans. Two components (A and B) have been separated from the complex. Both are active against many gram-positive and some gram-negative bacteria.

Scientific Research Applications

Biosynthesis and Molecular Biology

Butirosin B, a member of the aminoglycoside antibiotic family, has been extensively studied for its unique biosynthetic pathway. Research reveals that Butirosin is synthesized from ribostamycin/xylostasin, involving enzymes like BtrE and BtrF in specific epimerization reactions at the C‐3′′ position (Takeishi, Kudo, Numakura, & Eguchi, 2015). Another study discusses the biosynthesis of its unique amino acid side chain, (2S)-4-amino-2-hydroxybutyrate (AHBA), through a pathway involving acyl carrier protein-mediated reactions (Li, Llewellyn, Giri, Huang, & Spencer, 2005). Additionally, the incorporation of the AHBA side chain into other antibiotics like amikacin and arbekacin is highlighted for its clinical significance (Llewellyn, Li, & Spencer, 2007).

Genetic and Enzymatic Studies

The identification of the butirosin-biosynthetic gene cluster from Bacillus circulans and the functional analysis of its components provide insights into the genetic underpinnings of butirosin synthesis (Ota, Tamegai, Kudo, Kuriki, Koike-Takeshita, Eguchi, & Kakinuma, 2000). Furthermore, the structural basis of antibiotic resistance mechanisms in relation to butirosin is explored, emphasizing the role of the AHBA group in evading certain resistance enzymes (Fong & Berghuis, 2009).

Antibiotic Resistance and Modification

The crystal structures of enzymes like BtrR, involved in butirosin biosynthesis, have been elucidated, providing insights into the molecular mechanics of antibiotic production and potential resistance mechanisms (Popovic, Tang, Chirgadze, Huang, Blundell, & Spencer, 2006). The biosynthesis of AHBA, a unique and significant component of butirosin, is also a subject of intense study due to its role in combating resistant bacteria (Yukita, Nishida, Eguchi, & Kakinuma, 2003).

Enzymatic Characterization and Applications

Studies on radical SAM dehydrogenases in butirosin biosynthesis open up potential applications in developing novel antibiotics through targeted biosynthesis (Yokoyama, Numakura, Kudo, Ohmori, & Eguchi, 2007). Additionally, the exploration of O-ribosylation in butirosin biosynthesis provides a deeper understanding of antibiotic synthesis pathways (Kudo, Fujii, Kinoshita, & Eguchi, 2007).

properties

CAS RN

34291-03-7

Product Name

Butirosin B

Molecular Formula

C21H41N5O12

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1

InChI Key

XEQLFNPSYWZPOW-HBYCGHPUSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

synonyms

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butirosin B
Reactant of Route 2
Butirosin B
Reactant of Route 3
Butirosin B
Reactant of Route 4
Butirosin B
Reactant of Route 5
Butirosin B
Reactant of Route 6
Butirosin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.